Home > Products > Screening Compounds P124996 > 2-(Aminomethyl)-1,3-dioxolane
2-(Aminomethyl)-1,3-dioxolane - 4388-97-0

2-(Aminomethyl)-1,3-dioxolane

Catalog Number: EVT-343670
CAS Number: 4388-97-0
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “2-(Aminomethyl)-1,3-dioxolane” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group .

Molecular Structure Analysis

The molecular structure of “2-(Aminomethyl)-1,3-dioxolane” would likely be determined using techniques such as X-ray diffraction, as is common for many compounds .

Chemical Reactions Analysis

The chemical reactions involving “2-(Aminomethyl)-1,3-dioxolane” would depend on its specific structure and the conditions under which it is reacted. For example, aminomethyl groups can participate in a variety of reactions, including alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Aminomethyl)-1,3-dioxolane” would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .

Synthesis Analysis

From 2-(Aminomethyl)-2-methyl-1,3-dioxolane:

2-(Aminomethyl)-1,3-dioxolane can be synthesized by reacting [Co(tren)(O3SCF3)(2)]O3SCF3 with 2-(aminomethyl)-2-methyl-1,3-dioxolane. [] This reaction stereoselectively produces the complex p-(3).H(2)O, which serves as a substrate binding and activation model for zinc(II)-dependent 5-aminolaevulinic acid dehydratase. []

From (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane:

While not a direct synthesis, (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane can be used to synthesize various platinum(II) complexes. [] The synthesis involves reacting (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane with different platinum(II) precursors to form the desired complexes. []

  • Step 1: Aldol condensation []
  • Step 2: Aminolysis with gaseous ammonia []
  • Step 3: Reduction by Lithium aluminum hydride (LiAlH4) []

This method provides an average yield of 52.1%, higher than previously reported methods. []

Chemical Reactions Analysis

Complexation with Metal Ions:

2-(Aminomethyl)-1,3-dioxolane can react with metal ions, such as cobalt(III), to form stable chelate complexes. [] In this reaction, the amine and one of the oxygen atoms from the dioxolane ring coordinate to the metal center, forming a five-membered chelate ring. []

Derivatives of 2-(Aminomethyl)-1,3-dioxolane, particularly (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane, are crucial for synthesizing various platinum(II) complexes with potential antitumor activity. [] These complexes utilize the chelating ability of the two aminomethyl groups in the molecule to form stable coordination compounds with platinum. []

Mechanism of Action
  • As a model for enzyme substrate binding: The cobalt(III) complex of 2-(Aminomethyl)-2-methyl-1,3-dioxolane mimics the substrate binding and activation mode of zinc(II)-dependent 5-aminolaevulinic acid dehydratase. [] The complex's stability in acidic conditions and pKa value indicate significant activation of the aminoacetone ligand towards deprotonation, mimicking the enzyme's substrate activation mechanism. []
Applications

Enzyme Inhibition Studies:

The cobalt(III) complex of 2-(Aminomethyl)-2-methyl-1,3-dioxolane serves as a valuable tool for studying the mechanism of action of zinc(II)-dependent 5-aminolaevulinic acid dehydratase. [] By mimicking the enzyme's substrate binding and activation, researchers gain insights into the enzyme's catalytic activity and potential for designing inhibitors. []

Development of Platinum-Based Anticancer Agents:

Derivatives of 2-(Aminomethyl)-1,3-dioxolane, specifically (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane, are essential building blocks for synthesizing a diverse range of platinum(II) complexes with promising antitumor activity. [] These complexes exhibit cytotoxicity against various cancer cell lines, including murine leukemia and human stomach cancer cells. [] Research on these platinum(II) complexes has progressed to preclinical and clinical studies, demonstrating their potential as future anticancer drugs. [, , , , , , , , , ]

[Co(tren){NH2CH2C(O)CH3}]3+ is a cobalt(III) complex containing a coordinated aminoacetone ligand. It is the first reported example of a non-conjugated ketone coordinated to cobalt(III). This complex was synthesized and studied as a model for substrate binding and activation in the zinc(II)-dependent enzyme 5-aminolaevulinic acid dehydratase []. The complex exhibits a pKa of 4.99, indicating strong activation of the aminoacetone ligand towards deprotonation.

This cobalt complex is relevant to 2-(aminomethyl)-1,3-dioxolane because it was synthesized using a derivative of the target compound, 2-(aminomethyl)-2-methyl-1,3-dioxolane, as a starting material []. The use of this derivative highlights the potential of 2-(aminomethyl)-1,3-dioxolane as a scaffold for developing metal-coordinating ligands with potential biological activity.

2′-Aminomethyl-5-benzylacyclouridine (AM-BAU)

AM-BAU is a potent inhibitor of uridine phosphorylase []. Both enantiomers of AM-BAU, along with its benzyloxybenzyl analog (AM-BBAU), were synthesized and investigated for their inhibitory activity.

While AM-BAU doesn't share the 1,3-dioxolane ring system, its synthesis utilizes a similar chiral building block, 2,2-dimethyl-1,3-dioxolane-4-methanol, as a starting material []. This shared starting material highlights the versatility of 1,3-dioxolane derivatives as precursors in the synthesis of biologically active compounds, making AM-BAU a relevant compound to consider alongside 2-(aminomethyl)-1,3-dioxolane.

2′-Aminomethyl-5-benzyloxybenzylacyclouridine (AM-BBAU)

Compound Description:

AM-BBAU is a close analog of AM-BAU, also identified as a potent inhibitor of uridine phosphorylase []. It shares the same core structure as AM-BAU but features a benzyloxybenzyl substituent instead of a benzyl group.

[2-Substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes

Compound Description:

This series of platinum(II) complexes incorporates a 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane moiety as the carrier ligand []. These complexes were designed to improve water solubility and enhance antitumor activity. Studies demonstrated excellent antitumor activity against murine L1210 leukemia cells, surpassing the efficacy of cisplatin and carboplatin [].

Relevance:

This series of platinum(II) complexes are directly related to 2-(aminomethyl)-1,3-dioxolane, as they feature a bis(aminomethyl)-1,3-dioxolane core structure, with various substituents at the 2-position []. This structural similarity highlights the use of 2-(aminomethyl)-1,3-dioxolane as a scaffold for developing metal-based anticancer agents.

cis-Malonato[(4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane-2-spiro-1′-cyclopentane]platinum(II) (SKI 2054R)

SKI 2054R is a platinum(II) complex that has shown promising antitumor activity against human stomach and lung adenocarcinoma cell lines []. Pharmacokinetic studies in beagle dogs revealed a favorable pharmacokinetic profile for SKI 2054R, making it a potential candidate for further development as an anticancer drug [].

Relevance:

SKI 2054R is structurally related to 2-(aminomethyl)-1,3-dioxolane as it contains a 4,5-bis(aminomethyl)-1,3-dioxolane ring system with a spirocyclopentane substituent at the 2-position []. The presence of the bis(aminomethyl)-1,3-dioxolane moiety in this potent antitumor agent further supports the potential of 2-(aminomethyl)-1,3-dioxolane as a building block for medicinal chemistry.

cis-(Glycolato-O,O)[(4R,5R)-4,5-bis(aminomethyl)-1,3-dioxolane-2-spiro-1′-cyclohexane]platinum(II) (SKI 2032R)

Compound Description:

SKI 2032R is another platinum(II) complex studied for its pharmacokinetic properties in dogs []. It features a glycolato leaving group and a cyclohexane spirocycle at the 2-position of the bis(aminomethyl)-1,3-dioxolane carrier ligand.

SKI 2032R shares structural similarities with SKI 2054R and is directly related to 2-(aminomethyl)-1,3-dioxolane through the presence of the 4,5-bis(aminomethyl)-1,3-dioxolane moiety []. This reinforces the versatility of this structural motif in the design of platinum-based anticancer agents.

2-Aminomethyl-1,3-butadiene derivatives

Compound Description:

This class of compounds, possessing a 2-aminomethyl-1,3-butadiene structure, are versatile building blocks in organic synthesis [, ]. They can be prepared through indium-mediated 1,3-butadien-2-ylation of imines, highlighting the feasibility of introducing the 2-aminomethyl-1,3-butadiene moiety into various molecular scaffolds [, ].

These derivatives are structurally related to 2-(aminomethyl)-1,3-dioxolane by the presence of the 2-aminomethyl group and their participation in similar chemical reactions [, ]. While the 1,3-butadiene moiety differs from the 1,3-dioxolane ring, the shared reactivity of the 2-aminomethyl group suggests a potential for overlapping applications in synthetic chemistry.

(4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane

This compound is a key intermediate in the synthesis of various platinum(II) complexes, including SKI 2053R [, ]. An improved three-step synthesis of this compound has been developed, involving aldol condensation, aminolysis with ammonia gas, and reduction with LiAlH4 [].

This compound is directly related to 2-(aminomethyl)-1,3-dioxolane as it is essentially the bis-aminomethyl derivative of the target compound [, ]. Its use in the synthesis of various platinum(II) complexes demonstrates the utility of 2-(aminomethyl)-1,3-dioxolane as a valuable building block.

cis-Malonato[(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane]platinum(II) (SKI 2053R)

Compound Description:

SKI 2053R is another platinum-based anticancer drug candidate that has been extensively studied. Research on this compound includes investigations into its antitumor activity [, , ], pharmacokinetics [, ], tissue distribution [], excretion [], general pharmacology [], subacute toxicity [], antigenicity [], mammary excretion [], and placental transfer [].

Relevance:

SKI 2053R is structurally similar to SKI 2054R and SKI 2032R, all featuring the 4,5-bis(aminomethyl)-1,3-dioxolane moiety [, , , , , , , ]. This further emphasizes the significance of the 2-(aminomethyl)-1,3-dioxolane scaffold in developing platinum-based anticancer drugs.

cis-(Glycolato-O,O')[(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane]platinum(II) (SKI 2034R)

SKI 2034R is another platinum(II) complex, structurally similar to SKI 2053R, but featuring a glycolato leaving group. Its pharmacokinetics have been studied in beagle dogs [].

Relevance:

Similar to the other platinum(II) complexes mentioned, SKI 2034R highlights the recurrent use and importance of the 4,5-bis(aminomethyl)-1,3-dioxolane moiety derived from 2-(aminomethyl)-1,3-dioxolane in designing potential anticancer agents [].

1,3-Dioxolane-4-ol

Compound Description:

1,3-Dioxolane-4-ol is a mixed hemiacetal formed from the reaction of glycolaldehyde and formaldehyde []. This hemiacetal is proposed to be a potential storage form for formaldehyde and glycolaldehyde in the gas phase, playing a role in prebiotic chemistry and atmospheric reactions [].

Relevance:

1,3-Dioxolane-4-ol is structurally related to 2-(aminomethyl)-1,3-dioxolane through the shared 1,3-dioxolane ring system []. The presence of a hydroxyl group at the 4-position instead of an aminomethyl group at the 2-position showcases the potential for derivatization and diverse functionalities within this class of compounds.

Poly(1,3-dioxolane)

Compound Description:

Poly(1,3-dioxolane) is a polymer synthesized via the ring-opening polymerization of 1,3-dioxolane [, ]. It has gained significant attention as a potential solid electrolyte for lithium metal batteries due to its high ionic conductivity, good interfacial compatibility with lithium metal anodes, and stable cycling performance [, ].

Relevance:

Poly(1,3-dioxolane) is directly derived from 1,3-dioxolane, showcasing a significant application of the parent compound in material science and energy storage technologies [, ].

2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

MPDL is a cyclic ketene acetal that can be synthesized from readily available starting materials [, ]. It has been demonstrated to be an effective controlling comonomer in the nitroxide-mediated polymerization of methyl methacrylate (MMA), yielding well-defined PMMA-rich copolymers []. These copolymers exhibit tunable degradability due to the presence of the MPDL units.

2-n-Nonyl-1,3-dioxolane

Compound Description:

2-n-Nonyl-1,3-dioxolane is a penetration enhancer that significantly improves the delivery of econazole, an antifungal drug, into human nails []. Studies have shown that the addition of 2-n-Nonyl-1,3-dioxolane to an econazole lacquer formulation leads to a 6-fold increase in econazole concentration in the deeper layers of the nail plate [].

Relevance:

2-n-Nonyl-1,3-dioxolane shares the core 1,3-dioxolane structure with 2-(aminomethyl)-1,3-dioxolane. The n-nonyl substituent at the 2-position in 2-n-Nonyl-1,3-dioxolane highlights the ability to modify the 2-position of the 1,3-dioxolane ring to achieve desired physicochemical properties, in this case, enhanced drug penetration [].

Compound Description:

This series of compounds are designed to target the 5-HT1A receptor (5-HT1AR) for potential therapeutic applications in CNS disorders and pain control []. These agonists were synthesized using a convergent approach, incorporating a 1,3-dioxolane moiety within their structure [].

Properties

CAS Number

4388-97-0

Product Name

2-(Aminomethyl)-1,3-dioxolane

IUPAC Name

1,3-dioxolan-2-ylmethanamine

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c5-3-4-6-1-2-7-4/h4H,1-3,5H2

InChI Key

QXXRLUXAOFVOTE-UHFFFAOYSA-N

SMILES

C1COC(O1)CN

Canonical SMILES

C1COC(O1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.